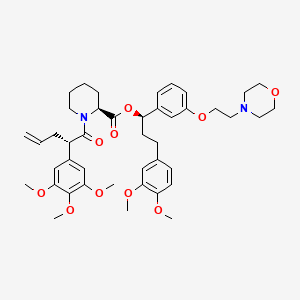

FKBP51F67V-selective antagonist Ligand2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C43H56N2O10 |

|---|---|

Molekulargewicht |

760.9 g/mol |

IUPAC-Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)pent-4-enoyl]piperidine-2-carboxylate |

InChI |

InChI=1S/C43H56N2O10/c1-7-11-34(32-28-39(50-4)41(52-6)40(29-32)51-5)42(46)45-19-9-8-14-35(45)43(47)55-36(17-15-30-16-18-37(48-2)38(26-30)49-3)31-12-10-13-33(27-31)54-25-22-44-20-23-53-24-21-44/h7,10,12-13,16,18,26-29,34-36H,1,8-9,11,14-15,17,19-25H2,2-6H3/t34-,35-,36+/m0/s1 |

InChI-Schlüssel |

ZTMQGQWEOCFOGE-QGBCWPEESA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)CC[C@H](C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)[C@@H]4CCCCN4C(=O)[C@@H](CC=C)C5=CC(=C(C(=C5)OC)OC)OC)OC |

Kanonische SMILES |

COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)C4CCCCN4C(=O)C(CC=C)C5=CC(=C(C(=C5)OC)OC)OC)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The FKBP51 F67V Mutant: A Technical Guide to its Function and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The FK506-binding protein 51 (FKBP51) is a co-chaperone and peptidyl-prolyl isomerase (PPIase) that has emerged as a significant therapeutic target for a range of conditions, including stress-related disorders, metabolic diseases, and chronic pain.[1] Structurally, FKBP51 is composed of two FKBP-like domains (FK1 and FK2) and a tetratricopeptide repeat (TPR) domain. The FK1 domain harbors the PPIase activity and the binding site for immunosuppressant drugs like FK506 and rapamycin, while the TPR domain mediates its interaction with the heat shock protein 90 (Hsp90).[1][2] Through its association with Hsp90, FKBP51 is integrated into steroid hormone receptor complexes, where it negatively regulates the activity of the glucocorticoid receptor (GR), creating a negative feedback loop in the stress response.[3][4] Beyond its role in GR signaling, FKBP51 is involved in several other cellular pathways, including the NF-κB and AKT signaling cascades.[3][5]

A significant challenge in developing selective FKBP51 inhibitors has been the high degree of structural similarity to its homolog, FKBP52, which often exerts opposing biological effects.[6][7] To overcome this, a "bump-and-hole" chemical genetics approach has been employed, utilizing the FKBP51 F67V mutant.[8] This mutation, which replaces a phenylalanine with a smaller valine in the FK1 binding pocket, creates a "hole" that can accommodate a "bumped" or modified ligand, which will not bind to the wild-type protein. This strategy allows for the selective inhibition of the mutant protein, enabling precise dissection of its cellular functions.[8] This technical guide provides an in-depth overview of the function and characterization of the FKBP51 F67V mutant.

Quantitative Data Summary

The following table summarizes the available quantitative data for the FKBP51 F67V mutant, specifically focusing on its interaction with a complementary "bumped" ligand.

| Parameter | Value | Method | Reference |

| Binding Affinity (Ki) of Ligand 1 to FKBP51 F67V | 60 ± 30 nM | Chemical Genetics Approach | [8] |

| Binding Affinity (Ki) of Ligand 1 to Wild-Type FKBP51 | > 30 µM | Chemical Genetics Approach | [8] |

Experimental Protocols

Detailed methodologies for the generation and characterization of the FKBP51 F67V mutant are provided below. These protocols are based on standard molecular biology techniques and information inferred from the cited literature.

Site-Directed Mutagenesis for Generation of FKBP51 F67V Mutant

This protocol describes the generation of the F67V mutation in an FKBP51 expression vector using a PCR-based site-directed mutagenesis method.

Materials:

-

Plasmid DNA containing wild-type human FKBP51 cDNA

-

Mutagenic primers (forward and reverse) containing the F67V mutation

-

High-fidelity DNA polymerase (e.g., Phusion)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells (e.g., DH5α)

-

LB agar (B569324) plates with appropriate antibiotic

Procedure:

-

Primer Design: Design forward and reverse primers of 25-45 bases in length, containing the desired F67V mutation (TTC to GTC). The mutation should be in the middle of the primers with at least 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥ 78°C.[9]

-

PCR Amplification:

-

Set up a PCR reaction with the FKBP51 plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

-

Perform PCR to amplify the entire plasmid, incorporating the mutation. A typical cycling protocol would be: initial denaturation at 98°C for 30 seconds, followed by 18-25 cycles of denaturation at 98°C for 10 seconds, annealing at an appropriate temperature (e.g., 60-68°C) for 30 seconds, and extension at 72°C for 30 seconds/kb of plasmid length, with a final extension at 72°C for 5-10 minutes.[10][11]

-

-

DpnI Digestion:

-

Add 1 µL of DpnI enzyme directly to the amplification reaction.[9]

-

Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid intact.

-

-

Transformation:

-

Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

-

-

Verification:

-

Select several colonies and isolate plasmid DNA using a miniprep kit.

-

Verify the presence of the F67V mutation by Sanger sequencing.

-

Recombinant Protein Expression and Purification

This protocol outlines the expression and purification of the FKBP51 F67V mutant from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the FKBP51 F67V cDNA (e.g., with a His-tag or GST-tag)

-

LB broth with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1x protease inhibitor cocktail)

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

-

Wash buffer (e.g., lysis buffer with 20 mM imidazole)

-

Elution buffer (e.g., lysis buffer with 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

-

Transformation: Transform the FKBP51 F67V expression vector into a suitable E. coli expression strain.

-

Expression:

-

Inoculate a starter culture and grow overnight.

-

The next day, inoculate a larger volume of LB broth with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 4-16 hours at 18-30°C.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation.

-

-

Affinity Chromatography:

-

Load the clarified lysate onto the equilibrated affinity chromatography column.

-

Wash the column extensively with wash buffer.

-

Elute the protein with elution buffer.

-

-

Purification and Verification:

-

Analyze the eluted fractions by SDS-PAGE to check for purity.

-

Pool the pure fractions and dialyze against a suitable storage buffer.

-

Determine the protein concentration using a Bradford or BCA assay.

-

Ligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a ligand for the FKBP51 F67V mutant. A common method is a fluorescence polarization (FP) assay.[12]

Materials:

-

Purified FKBP51 F67V protein

-

Fluorescently labeled ligand (tracer) that binds to the FKBP51 active site

-

Unlabeled test ligand (e.g., Ligand 1)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA)

-

384-well black plates

Procedure:

-

Assay Setup:

-

Prepare serial dilutions of the unlabeled test ligand.

-

In a 384-well plate, add a fixed concentration of the FKBP51 F67V protein and the fluorescent tracer to each well.

-

Add the serially diluted test ligand to the wells. Include controls with no test ligand (maximum polarization) and no protein (minimum polarization).

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader.

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the test ligand concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test ligand that displaces 50% of the fluorescent tracer).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer), where [Tracer] is the concentration of the fluorescent tracer and Kd_tracer is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the FKBP51 F67V mutant.

Caption: Bump-and-hole approach for selective inhibition of FKBP51 F67V.

References

- 1. mdpi.com [mdpi.com]

- 2. pnas.org [pnas.org]

- 3. Focus on FKBP51: A molecular link between stress and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FKBP51 – a selective modulator of glucocorticoid and androgen sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FKBP51 employs both scaffold and isomerase functions to promote NF-κB activation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ORGANIZATION AND FUNCTION OF THE FKBP52 AND FKBP51 GENES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. research.cbc.osu.edu [research.cbc.osu.edu]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]

Technical Guide: Binding Affinity of Ligand 1 to FKBP51 F67V

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of a specific ligand, referred to as "Ligand 1," to the F67V mutant of the FK506-Binding Protein 51 (FKBP51). The F67V mutation in FKBP51 creates an enlarged binding pocket, allowing for the development of selective ligands. Ligand 1, an analog of Shield1, has been identified as a potent binder to this mutant protein.[1] This document outlines the quantitative binding affinity data, a detailed experimental protocol for determining this affinity, and a visual representation of the experimental workflow.

Data Presentation: Binding Affinity of Ligand 1 for FKBP51 F67V

The binding affinity of Ligand 1 for the FKBP51 F67V mutant has been quantified by determining the inhibition constant (Kᵢ). This value indicates the concentration of the ligand required to inhibit 50% of the target protein's activity or binding to another molecule. A lower Kᵢ value signifies a higher binding affinity.

| Ligand | Protein | Binding Affinity (Kᵢ) |

| Ligand 1 | FKBP51 F67V | 60 ± 30 nM[1] |

| Ligand 1 | Wild-Type FKBP51 | > 30 µM[1] |

Experimental Protocol: Determination of Binding Affinity via Fluorescence Polarization Assay

The binding affinity of Ligand 1 to FKBP51 F67V was determined using a competitive fluorescence polarization (FP) assay.[2][3][4] This method measures the change in the polarization of fluorescent light emitted from a labeled molecule (tracer) upon binding to a larger molecule (the protein). Unlabeled ligands compete with the tracer for binding to the protein, causing a decrease in fluorescence polarization that is proportional to the unlabeled ligand's affinity.

Materials:

-

Purified recombinant FKBP51 F67V protein

-

Ligand 1 (unlabeled competitor)

-

A fluorescently labeled ligand for FKBP51 (tracer), e.g., a TAMRA-labeled analog of a known FKBP binder.[5]

-

Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 1 mM DTT

-

384-well, low-volume, black microplates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of FKBP51 F67V protein of known concentration in the assay buffer.

-

Prepare a stock solution of the fluorescent tracer in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to a working concentration (typically in the low nanomolar range, determined empirically to give a stable and robust FP signal).

-

Prepare a serial dilution of Ligand 1 in the assay buffer, covering a wide range of concentrations (e.g., from picomolar to micromolar).

-

-

Assay Setup:

-

To each well of the microplate, add a constant concentration of FKBP51 F67V protein.

-

Add the serially diluted Ligand 1 to the wells.

-

Include control wells:

-

"No protein" control (assay buffer and tracer only) for baseline polarization.

-

"No competitor" control (protein and tracer only) for maximum polarization.

-

-

Initiate the binding reaction by adding a constant concentration of the fluorescent tracer to all wells.

-

-

Incubation:

-

Incubate the microplate at a constant temperature (e.g., room temperature) for a sufficient period to allow the binding reaction to reach equilibrium. The incubation time should be determined empirically.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a microplate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used in the tracer.

-

-

Data Analysis:

-

The raw fluorescence polarization data is plotted against the logarithm of the concentration of Ligand 1.

-

The resulting data points are fitted to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).

-

The IC₅₀ value (the concentration of Ligand 1 that displaces 50% of the tracer) is determined from the fitted curve.

-

The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [Tracer] / KᏧ)

where:

-

[Tracer] is the concentration of the fluorescent tracer used in the assay.

-

KᏧ is the dissociation constant of the fluorescent tracer for FKBP51 F67V, which should be determined in a separate saturation binding experiment.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the competitive fluorescence polarization assay.

Caption: Workflow for determining ligand binding affinity using a competitive fluorescence polarization assay.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorescence Polarization-Based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

In Vitro Characterization of FKBP51F67V-Selective Antagonist Ligand2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Ligand2, a selective antagonist for the F67V mutant of the FK506-Binding Protein 51 (FKBP51). This document details the methodologies for key experiments, presents available quantitative data, and illustrates relevant biological pathways and experimental workflows.

Introduction

Quantitative Data Summary

The following table summarizes the binding affinity of a representative FKBP51F67V-selective antagonist, referred to as "Ligand 1" in foundational studies, which serves as a proxy for the expected performance of Ligand2.

| Ligand | Target Protein | Binding Affinity (Ki) [nM] | Selectivity |

| Ligand 1 | FKBP51 F67V | 60 ± 30[1] | >500-fold vs. WT FKBP51/52[2] |

| Ligand 1 | FKBP52 F67V | 80 ± 20[1] | >375-fold vs. WT FKBP51/52[2] |

| Ligand 1 | Wild-Type FKBP51 | > 30,000[1] | - |

| Ligand 1 | Wild-Type FKBP52 | > 30,000[1] | - |

Note: The Ki values represent the dissociation constant for inhibitor binding. Lower values indicate higher affinity.

Experimental Protocols

Competitive Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity (Ki) of unlabeled antagonist ligands by measuring their ability to displace a fluorescently labeled ligand from the FKBP51F67V protein.

Materials:

-

Purified recombinant FKBP51F67V protein

-

Fluorescently labeled tracer ligand (e.g., a fluorescein-labeled analog of a known FKBP binder)

-

Unlabeled antagonist ligand (Ligand2)

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA)

-

384-well black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorescent tracer at a concentration of 10x the final assay concentration.

-

Prepare a serial dilution of the unlabeled antagonist ligand (Ligand2) in assay buffer.

-

Prepare a solution of FKBP51F67V protein at 2x the final assay concentration.

-

-

Assay Setup:

-

Add 5 µL of the serially diluted unlabeled antagonist ligand to the wells of the microplate.

-

Add 5 µL of the fluorescent tracer solution to all wells.

-

Initiate the binding reaction by adding 10 µL of the FKBP51F67V protein solution to all wells.

-

Include control wells containing only the tracer and protein (for maximum polarization) and wells with only the tracer (for minimum polarization).

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

-

Data Analysis:

-

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the unlabeled ligand that displaces 50% of the fluorescent tracer).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent tracer.

-

Neurite Outgrowth Assay

This functional cell-based assay is used to assess the biological activity of FKBP51F67V-selective antagonists. Inhibition of FKBP51 has been shown to promote neurite outgrowth in neuronal cell lines.[3][4]

Materials:

-

Neuroblastoma cell line (e.g., N2a or SH-SY5Y)[4]

-

Cell culture medium and supplements

-

Transfection reagents

-

Expression vectors for FKBP51F67V and a fluorescent reporter (e.g., GFP)

-

Ligand2

-

High-content imaging system

Procedure:

-

Cell Culture and Transfection:

-

Culture the neuroblastoma cells under standard conditions.

-

Co-transfect the cells with the expression vectors for FKBP51F67V and the fluorescent reporter.

-

-

Treatment:

-

After allowing for protein expression (e.g., 24 hours), treat the cells with varying concentrations of Ligand2 or vehicle control.

-

-

Imaging:

-

After a suitable incubation period (e.g., 48 hours), fix the cells.

-

Acquire images of the fluorescently labeled neurons using a high-content imaging system.

-

-

Analysis:

-

Use automated image analysis software to quantify neurite length and branching per cell.

-

Compare the neurite outgrowth in Ligand2-treated cells to the vehicle-treated controls to determine the effect of FKBP51F67V inhibition.

-

Signaling Pathways and Experimental Workflows

FKBP51 Signaling Pathways

FKBP51 is involved in multiple signaling pathways, often acting as a scaffold protein. Its inhibition can therefore have wide-ranging effects. The diagrams below illustrate some of the key pathways influenced by FKBP51.

Caption: Key signaling pathways modulated by FKBP51.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols described above.

Caption: Workflow for the competitive binding assay.

Caption: Workflow for the neurite outgrowth assay.

Conclusion

The in vitro characterization of FKBP51F67V-selective antagonists like Ligand2 provides a powerful approach to dissect the specific functions of FKBP51. The methodologies and data presented in this guide offer a framework for the evaluation of such compounds. The use of a chemical genetics approach, coupled with robust biophysical and cell-based assays, is crucial for the development of highly selective probes and potential therapeutics targeting FKBP51-related pathways. Further studies are warranted to fully elucidate the quantitative binding characteristics and functional effects of specific antagonists like Ligand2.

References

Methodological & Application

Application Notes and Protocols for "Ligand2" in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Ligand2" is a novel synthetic small molecule agonist designed to selectively activate a specific G-protein coupled receptor (GPCR), designated here as GPCR-X. This document provides detailed protocols for utilizing "Ligand2" in common cell-based assays to characterize its potency and efficacy. The following application notes are intended to guide researchers in pharmacology and drug discovery in the functional assessment of "Ligand2" and similar compounds. Cell-based assays are crucial for evaluating the biological activity of compounds in a physiologically relevant environment.[1] These assays allow for the study of ligand-receptor interactions and downstream signaling events within a living cell.[1][2]

Mechanism of Action

Upon binding to GPCR-X, "Ligand2" induces a conformational change in the receptor, leading to the activation of intracellular G-proteins. Specifically, GPCR-X is coupled to the Gαq subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is a common mechanism for many GPCRs and can be readily measured in a laboratory setting.

Quantitative Data Summary

The potency of "Ligand2" was determined using a Calcium Mobilization Assay in HEK293 cells stably expressing GPCR-X. The half-maximal effective concentration (EC50) was calculated from the dose-response curve.

| Compound | Target | Assay Type | Cell Line | EC50 (nM) |

| "Ligand2" | GPCR-X | Calcium Mobilization | HEK293 | 15.2 |

| Control Agonist | GPCR-X | Calcium Mobilization | HEK293 | 8.7 |

Experimental Protocols

Calcium Mobilization Assay

This protocol describes how to measure the increase in intracellular calcium concentration following the application of "Ligand2" to cells expressing GPCR-X.

Materials:

-

HEK293 cells stably expressing GPCR-X

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

"Ligand2" stock solution (10 mM in DMSO)

-

Control agonist stock solution (10 mM in DMSO)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with automated injection capability

Procedure:

-

Cell Culture:

-

Culture HEK293-GPCR-X cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Passage cells every 2-3 days or when they reach 80-90% confluency.

-

-

Cell Plating:

-

One day before the assay, harvest the cells using Trypsin-EDTA and resuspend in fresh culture medium.

-

Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C, 5% CO2.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. The final concentration of Fluo-4 AM is typically 2-5 µM.

-

Aspirate the culture medium from the cell plate and wash each well once with 100 µL of assay buffer.

-

Add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Preparation:

-

Prepare serial dilutions of "Ligand2" and the control agonist in assay buffer. It is recommended to perform a 10-point dose-response curve.

-

-

Measurement:

-

After incubation, wash the cells twice with 100 µL of assay buffer to remove excess dye.

-

Add 100 µL of assay buffer to each well.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Set the instrument to record fluorescence (Excitation: 494 nm, Emission: 516 nm) over time.

-

Establish a stable baseline reading for approximately 10-20 seconds.

-

Inject the prepared compound dilutions into the wells and continue recording the fluorescence for at least 60-120 seconds.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

Normalize the data to the maximum response of the control agonist.

-

Plot the normalized response versus the logarithm of the ligand concentration.

-

Fit the data using a four-parameter logistic equation to determine the EC50 value.

-

References

Application Notes and Protocols: Techniques for Measuring Lig-and2 Efficacy in Preclinical Models

Introduction

The successful development of novel therapeutics hinges on the rigorous preclinical evaluation of a candidate molecule's efficacy. For a hypothetical molecule, "Ligand2," it is crucial to employ a suite of well-validated in vitro and in vivo assays to characterize its biological activity and predict its potential clinical utility. This document provides detailed application notes and protocols for a range of techniques to measure the efficacy of Ligand2 in preclinical models, aimed at researchers, scientists, and drug development professionals.

In Vitro Efficacy Assays

In vitro assays are fundamental for the initial characterization of Ligand2's interaction with its molecular target and the subsequent cellular responses. These assays are typically conducted in a controlled environment using cell lines or primary cells.

Receptor Binding Assays

Receptor binding assays are essential to determine the affinity and selectivity of Ligand2 for its intended target. A common method is the radioligand binding assay.

Protocol: Radioligand Binding Assay (Competitive)

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of Ligand2.

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand (e.g., [3H]-labeled standard)

-

Unlabeled Ligand2

-

Assay buffer (e.g., Tris-HCl with MgCl2 and BSA)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of unlabeled Ligand2 in assay buffer.

-

In a microplate, add a fixed concentration of radiolabeled ligand to each well.

-

Add the different concentrations of unlabeled Ligand2 to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known unlabeled ligand).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Presentation:

| Compound | Target Receptor | Ki (nM) | Selectivity vs. Off-Target 1 | Selectivity vs. Off-Target 2 |

| Ligand2 | Receptor X | 10.5 | 100-fold | >1000-fold |

| Control | Receptor X | 5.2 | 50-fold | 500-fold |

Workflow of a Competitive Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Second Messenger Assays

These assays measure the intracellular signaling events that occur after Ligand2 binds to its receptor, such as changes in cyclic AMP (cAMP) or calcium levels.

Protocol: cAMP Assay

This protocol describes a common method for measuring cAMP levels, often using a competitive immunoassay format.

Materials:

-

Cells expressing the target Gs or Gi-coupled receptor

-

Ligand2

-

Forskolin (B1673556) (for Gi-coupled receptors)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Cell lysis buffer

-

Microplate reader

Procedure:

-

Seed cells in a microplate and incubate overnight.

-

Replace the culture medium with assay buffer.

-

For Gi-coupled receptors, pre-treat cells with forskolin to stimulate adenylyl cyclase.

-

Add serial dilutions of Ligand2 to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Add the cAMP detection reagents according to the kit manufacturer's instructions.

-

Incubate to allow for the detection reaction to occur.

-

Read the plate on a microplate reader.

Protocol: Calcium Flux Assay

This protocol measures changes in intracellular calcium concentration using a fluorescent dye.

Materials:

-

Cells expressing the target Gq-coupled receptor

-

Ligand2

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS)

-

Fluorescent plate reader with an injector

Procedure:

-

Seed cells in a black, clear-bottom microplate and incubate overnight.

-

Prepare the dye loading solution by mixing the fluorescent dye with Pluronic F-127 in assay buffer.

-

Remove the culture medium and add the dye loading solution to the cells.

-

Incubate for 1 hour at 37°C to allow for dye uptake.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescent plate reader.

-

Initiate reading to establish a baseline fluorescence.

-

Inject Ligand2 into the wells and continue to measure fluorescence over time.

Data Presentation:

| Compound | Assay | EC50 (nM) | Emax (% of Control) |

| Ligand2 | cAMP | 25.3 | 95% |

| Ligand2 | Calcium Flux | 50.8 | 88% |

| Control | cAMP | 12.1 | 100% |

| Control | Calcium Flux | 35.6 | 100% |

GPCR Signaling Pathway (Gs-coupled)

Caption: Gs-coupled GPCR signaling cascade.

Cellular Assays

Cellular assays assess the functional outcomes of Ligand2's activity, such as effects on cell proliferation, viability, or migration.

Protocol: Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Target cell line

-

Ligand2

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Ligand2 and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

Data Presentation:

| Compound | Cell Line | Assay Duration | IC50 / GI50 (µM) |

| Ligand2 | Cancer Cell Line A | 72 hours | 1.2 |

| Ligand2 | Normal Cell Line B | 72 hours | >100 |

| Doxorubicin | Cancer Cell Line A | 72 hours | 0.1 |

Workflow of a Cell Proliferation Assay

Caption: Workflow for a typical cell proliferation assay.

In Vivo Efficacy Models

In vivo models are critical for evaluating the therapeutic efficacy and safety of Ligand2 in a whole-organism context.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

PK/PD studies are essential to understand the relationship between drug exposure (PK) and its pharmacological effect (PD).

Protocol: General Considerations for In Vivo Study Design

-

Animal Model Selection: Choose a species and strain that is relevant to the disease being studied.

-

Dose and Route of Administration: Determine the appropriate dose levels and route of administration based on in vitro potency and preliminary tolerability studies.

-

Dosing Schedule: Establish a dosing schedule (e.g., once daily, twice daily) based on the half-life of Ligand2.

-

Sample Collection: Collect blood samples at various time points to determine the concentration of Ligand2 (PK). Collect tissue samples to measure biomarkers of drug activity (PD).

-

Data Analysis: Use appropriate software to model the PK/PD relationship.

Data Presentation:

| Parameter | Value | Units |

| Cmax | 1500 | ng/mL |

| Tmax | 2 | hours |

| AUC | 8500 | ng*h/mL |

| Half-life | 6 | hours |

| Target Engagement | 80% at 4 hours | % |

Xenograft Tumor Models (for oncology)

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used to assess the anti-cancer efficacy of new drugs.

Protocol: Subcutaneous Xenograft Model

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Human cancer cell line

-

Matrigel (optional)

-

Calipers

-

Ligand2 formulation

Procedure:

-

Inject a suspension of human tumor cells (often mixed with Matrigel) subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Ligand2 or vehicle control to the respective groups according to the predetermined dosing schedule.

-

Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Data Presentation:

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (TGI) (%) |

| Vehicle Control | 1500 | - |

| Ligand2 (10 mg/kg) | 750 | 50% |

| Ligand2 (30 mg/kg) | 300 | 80% |

| Positive Control | 250 | 83% |

Workflow of a Xenograft Study

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for studying the role of specific ligand-receptor systems in the pathophysiology and treatment of stress-related disorders. Given the broad nature of the term "Ligand2," this document will focus on two well-characterized ligand systems with significant implications in stress research: Chemokine Ligand 2 (CCL2) and ligands targeting the FK506-Binding Protein 51 (FKBP51) .

Application Note 1: Chemokine Ligand 2 (CCL2) in Neuroinflammation and Stress

Background:

Chemokine Ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1), is a small cytokine belonging to the CC chemokine family. Its primary function is the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation.[1] In the context of the central nervous system (CNS), CCL2 and its receptor, CCR2, are key players in the neuroinflammatory response to stress. Chronic stress can lead to an upregulation of CCL2 in the brain, particularly by astrocytes and microglia.[1] This increase in CCL2 facilitates the infiltration of peripheral immune cells into the brain, contributing to the neuroinflammatory state observed in many stress-related disorders, such as major depressive disorder (MDD).[1]

Mechanism of Action in Stress-Related Disorders:

Chronic stress induces a cascade of events that elevate CCL2 levels in the brain. This includes the activation of the hypothalamic-pituitary-adrenal (HPA) axis and the sympathetic nervous system, leading to the release of glucocorticoids and catecholamines. These stress hormones can act on glial cells, prompting them to produce and release CCL2. The subsequent recruitment of monocytes into the brain parenchyma further propagates inflammatory signaling, impacting neuronal function, synaptic plasticity, and ultimately contributing to the behavioral and psychological symptoms of stress-related disorders.[1] Inhibition of the CCL2-CCR2 signaling pathway has been shown to ameliorate depression-like behaviors in preclinical models, highlighting its therapeutic potential.[1]

Experimental Applications:

-

Studying Neuroinflammation: Measuring CCL2 levels in brain tissue, cerebrospinal fluid (CSF), or blood can serve as a biomarker for stress-induced neuroinflammation.

-

Evaluating Therapeutic Interventions: CCL2 and CCR2 are potential targets for novel antidepressant and anxiolytic drugs.

-

Investigating the Blood-Brain Barrier (BBB) Integrity: The CCL2-CCR2 axis is involved in the stress-induced increase in BBB permeability.

Signaling Pathway:

Caption: CCL2 signaling pathway in stress-induced neuroinflammation.

Protocol 1: Quantification of CCL2 in Rodent Brain Tissue

Objective: To measure the concentration of CCL2 in brain homogenates from stressed and control animals using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Rodent brain tissue (e.g., prefrontal cortex, hippocampus)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Protease inhibitor cocktail

-

BCA Protein Assay Kit

-

Commercially available CCL2 ELISA kit (e.g., from R&D Systems, Abcam)

-

Microplate reader

Procedure:

-

Tissue Homogenization:

-

Dissect the brain region of interest on ice.

-

Weigh the tissue and add 10 volumes of ice-cold PBS with protease inhibitors.

-

Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and store it at -80°C until use.

-

-

Protein Quantification:

-

Determine the total protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions. This is necessary for normalizing the CCL2 concentration.

-

-

ELISA:

-

Perform the CCL2 ELISA according to the manufacturer's protocol. This typically involves:

-

Adding standards and samples to a pre-coated microplate.

-

Incubating with a biotinylated detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate solution to develop the color.

-

Stopping the reaction and reading the absorbance at the appropriate wavelength.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of CCL2 in the samples from the standard curve.

-

Normalize the CCL2 concentration to the total protein concentration of each sample (pg/mg of total protein).

-

Data Presentation:

| Group | Sample Size (n) | Mean CCL2 Concentration (pg/mg protein) ± SEM | p-value |

| Control | 10 | 15.2 ± 1.8 | <0.05 |

| Stressed | 10 | 35.8 ± 3.2 |

Application Note 2: FKBP51 Ligands in Regulating the Stress Response

Background:

FK506-Binding Protein 51 (FKBP51) is an immunophilin that acts as a co-chaperone for the glucocorticoid receptor (GR).[2] It plays a crucial role in the negative feedback loop of the HPA axis. High levels of FKBP51 inhibit GR signaling, leading to a prolonged stress response. Polymorphisms in the FKBP5 gene that increase its expression are associated with an increased risk for stress-related psychiatric disorders.[2] Therefore, ligands that can modulate FKBP51 activity are of significant interest for therapeutic development.

Mechanism of Action in Stress-Related Disorders:

Under normal conditions, when cortisol binds to the GR, the receptor translocates to the nucleus to regulate gene expression, including the upregulation of FKBP51, which in turn reduces the GR's affinity for cortisol, thus completing a negative feedback loop. In individuals with certain FKBP5 polymorphisms or under chronic stress, elevated FKBP51 levels lead to a blunted GR response, resulting in sustained HPA axis activation and elevated cortisol levels. FKBP51 ligands are being developed to either block the interaction of FKBP51 with the GR or to inhibit its enzymatic activity, thereby restoring GR sensitivity and normalizing the stress response.[2]

Experimental Applications:

-

Screening for Novel Therapeutics: High-throughput screening of compound libraries to identify novel FKBP51 ligands.

-

Investigating HPA Axis Dysregulation: Using FKBP51 ligands to probe the mechanisms of HPA axis dysfunction in animal models of stress.

-

Personalized Medicine: Developing FKBP51-targeted therapies for individuals with specific FKBP5 genotypes.

Experimental Workflow:

Caption: Drug discovery workflow for FKBP51-targeting ligands.

Protocol 2: In Vitro FKBP51 Ligand Binding Assay

Objective: To determine the binding affinity of a test compound to FKBP51 using a competitive binding assay.

Materials:

-

Recombinant human FKBP51 protein

-

Fluorescently labeled FKBP51 ligand (e.g., a fluorescent derivative of tacrolimus)

-

Test compounds

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

384-well microplates

-

Fluorescence polarization plate reader

Procedure:

-

Assay Setup:

-

Prepare a solution of recombinant FKBP51 and the fluorescently labeled ligand in the assay buffer. The concentration of each should be optimized to give a stable fluorescence polarization signal.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

-

Binding Reaction:

-

Add the FKBP51/fluorescent ligand solution to the wells of the 384-well plate.

-

Add the serially diluted test compounds to the wells. Include wells with no test compound (maximum polarization) and wells with a known potent FKBP51 inhibitor (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Fluorescence Polarization Measurement:

-

Measure the fluorescence polarization of each well using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound that inhibits 50% of the fluorescent ligand binding.

-

Data Presentation:

| Compound | IC50 (nM) |

| Test Compound A | 75 |

| Test Compound B | 250 |

| Known Inhibitor | 10 |

Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the protocols for their specific experimental conditions and consult relevant literature for more detailed procedures.

References

Application Note: Assessing the Selectivity of Ligand2 for FKBP51 F67V

Audience: Researchers, scientists, and drug development professionals.

Introduction

The FK506-binding protein 51 (FKBP51) is a co-chaperone protein involved in various cellular processes, including the regulation of steroid hormone receptor signaling. Its high structural similarity to the functionally distinct FKBP52 makes the development of selective FKBP51 ligands challenging but crucial for therapeutic applications. The phenylalanine at position 67 (F67) has been identified as a key residue influencing ligand binding and selectivity. The F67V mutation, which replaces phenylalanine with a smaller valine residue, can create an enlarged binding pocket, a strategy that has been employed in chemical genetics to develop mutant-selective ligands. This application note provides a detailed protocol for assessing the selectivity of a hypothetical compound, "Ligand2," for the FKBP51 F67V mutant over the wild-type (WT) protein and the closely related homolog, FKBP52. The methodologies described herein are fundamental for characterizing the specificity of novel chemical probes and potential drug candidates targeting FKBP51.

Data Presentation

The selectivity of Ligand2 is evaluated by comparing its binding affinity and target engagement across FKBP51 WT, FKBP51 F67V, and FKBP52. The following tables summarize the quantitative data obtained from various biophysical and cellular assays.

Table 1: Binding Affinity of Ligand2 Determined by Isothermal Titration Calorimetry (ITC)

| Target Protein | Dissociation Constant (Kd) (nM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol/deg) |

| FKBP51 WT | 150 | 1.1 | -8.5 | 5.2 |

| FKBP51 F67V | 5 | 0.9 | -10.2 | 8.7 |

| FKBP52 WT | >10,000 | N/A | N/A | N/A |

Table 2: Thermal Stabilization of FKBP Proteins by Ligand2 Measured by Differential Scanning Fluorimetry (DSF)

| Target Protein | Melting Temperature (Tm) (°C) - No Ligand | Melting Temperature (Tm) (°C) + Ligand2 | Thermal Shift (ΔTm) (°C) |

| FKBP51 WT | 45.2 | 48.5 | 3.3 |

| FKBP51 F67V | 44.8 | 55.1 | 10.3 |

| FKBP52 WT | 46.1 | 46.3 | 0.2 |

Table 3: Cellular Target Engagement of Ligand2 Determined by NanoBRET™ Assay

| Target Protein | IC50 (nM) |

| FKBP51 WT | 250 |

| FKBP51 F67V | 15 |

| FKBP52 WT | >25,000 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment.

Protocol:

-

Protein Preparation:

-

Express and purify recombinant human FKBP51 WT, FKBP51 F67V, and FKBP52 WT proteins.

-

Dialyze the proteins extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Determine the final protein concentration using a reliable method (e.g., BCA assay or UV-Vis spectroscopy).

-

-

Ligand Preparation:

-

Dissolve Ligand2 in the same ITC buffer to a concentration approximately 10-20 times that of the protein concentration. Ensure complete dissolution.

-

-

ITC Experiment:

-

Set the experimental temperature (e.g., 25°C).

-

Load the protein solution (e.g., 20 µM) into the sample cell of the calorimeter.

-

Load the Ligand2 solution (e.g., 200-400 µM) into the injection syringe.

-

Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air bubbles, followed by a series of injections (e.g., 20-30 injections of 2 µL each) with adequate spacing between injections to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat-change peaks for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Calculate the change in entropy (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(Ka)).

-

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

DSF measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Protocol:

-

Reagent Preparation:

-

Prepare a working solution of the protein (FKBP51 WT, FKBP51 F67V, or FKBP52 WT) in DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl) at a final concentration of 2 µM.

-

Prepare a stock solution of Ligand2 in DMSO and then dilute it in DSF buffer to a final concentration of 20 µM.

-

Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.

-

-

Assay Setup (96-well plate format):

-

In each well, add the protein solution.

-

Add either Ligand2 solution or an equivalent volume of buffer with DMSO (for the no-ligand control).

-

Add the fluorescent dye to each well.

-

Seal the plate securely.

-

-

Data Acquisition:

-

Place the plate in a real-time PCR instrument.

-

Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

-

Monitor the fluorescence intensity at each temperature increment.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus temperature.

-

Determine the Tm by fitting the unfolding transition to a Boltzmann equation. The Tm is the temperature at the midpoint of the transition.

-

Calculate the thermal shift (ΔTm) by subtracting the Tm of the no-ligand control from the Tm of the sample with Ligand2.

-

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method to quantify ligand binding to a target protein. It measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein of interest and a fluorescently labeled tracer that binds to the same protein. A test compound that competes with the tracer for binding will reduce the BRET signal.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable human cell line (e.g., HEK293T) in appropriate media.

-

Co-transfect the cells with plasmids encoding for NanoLuc®-FKBP51 WT, NanoLuc®-FKBP51 F67V, or NanoLuc®-FKBP52 WT.

-

-

Assay Setup (384-well plate format):

-

Plate the transfected cells and incubate for 24 hours.

-

Prepare serial dilutions of Ligand2 in Opti-MEM.

-

Add the diluted Ligand2 or vehicle control to the wells.

-

Add a fluorescent tracer specific for the FKBP family to all wells at a fixed concentration.

-

-

BRET Measurement:

-

Add the NanoBRET® Nano-Glo® Substrate to all wells.

-

Incubate for a short period at room temperature in the dark.

-

Measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader equipped for BRET measurements.

-

-

Data Analysis:

-

Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

-

Normalize the data to the vehicle control (as 100% engagement) and a high concentration of a known potent binder (as 0% engagement).

-

Plot the normalized BRET ratio against the logarithm of the Ligand2 concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic regression model.

-

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

Application Notes and Protocols for Determining the Cellular Uptake of Ligand2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cellular uptake of a therapeutic ligand, herein referred to as Ligand2, is a critical determinant of its efficacy and potential toxicity. Quantifying the extent and rate of internalization, as well as understanding the underlying mechanisms, are essential steps in the drug development process. These application notes provide a comprehensive overview and detailed protocols for several widely used assays to determine the cellular uptake of Ligand2. The methodologies described include radioligand binding assays, fluorescence-based techniques such as confocal microscopy and flow cytometry, and label-free mass spectrometry-based quantification. Each protocol is accompanied by troubleshooting guidance to address common experimental challenges.

Data Presentation: Quantitative Analysis of Ligand Uptake

The following tables summarize representative quantitative data from various cellular uptake assays for different small molecules, providing a comparative overview of uptake efficiencies across various cell lines and methodologies. This data serves as a reference for expected outcomes when analyzing the uptake of Ligand2.

Table 1: Cellular Uptake of Small Molecules Measured by Various Techniques

| Ligand/Molecule | Cell Line | Assay Method | Key Parameter | Value | Reference |

| Paclitaxel | MCF7 | HPLC | Intracellular Concentration | ~15% of initial concentration after 3h | |

| Paclitaxel | MCF7/ADR | HPLC | Intracellular Concentration | Significantly higher than in MCF7 | |

| Paclitaxel | A549 | Fluorescence Microscopy | Qualitative Uptake | High | |

| Paclitaxel | KB | HPLC | Intracellular Concentration | >66% of initial concentration after 3h | |

| Dasatinib | HCT 116 | Cytotoxicity Assay | IC50 | 0.14 µM | |

| Dasatinib | MCF7 | Cytotoxicity Assay | IC50 | 0.67 µM | |

| Dasatinib | H460 | Cytotoxicity Assay | IC50 | 9.0 µM | |

| Sorafenib | HCT 116 | Cytotoxicity Assay | IC50 | ~18-fold higher than Dasatinib | |

| Sorafenib | MCF7 | Cytotoxicity Assay | IC50 | ~16-fold higher than Dasatinib | |

| Sorafenib | H460 | Cytotoxicity Assay | IC50 | ~9-fold higher than Dasatinib | |

| [¹⁴C]FDG | Etoposide-treated Tumor Cells | Radiometric Assay | Uptake Rate | 22% reduction after 6h | |

| 2-NBDG | Etoposide-treated Tumor Cells | Flow Cytometry | Mean Fluorescence Intensity | Reduced over time | |

| Lopinavir | HEK293 (PfHT expressing) | Radiometric Assay | IC50 | ~20 µM |

Table 2: Endocytic Pathway Inhibitor Effects on Paclitaxel-Loaded Solid Lipid Nanoparticle (Ptx-SLN) Uptake

| Cell Line | Inhibitor | Endocytic Pathway Targeted | Effect on Ptx-SLN Uptake | Reference |

| MCF7 | Genistein | Caveolin-mediated | No change | |

| MCF7 | Chlorpromazine | Clathrin-mediated | No change | |

| MCF7/ADR | Genistein | Caveolin-mediated | Reduced uptake | |

| MCF7/ADR | Chlorpromazine | Clathrin-mediated | No change |

Signaling Pathways and Experimental Workflows

Understanding the cellular pathways governing ligand internalization is crucial for interpreting uptake data. The following diagrams illustrate the key signaling pathways for receptor-mediated endocytosis and the general workflows of the described experimental protocols.

Application of Ligand2 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligand2 is a novel synthetic peptide antagonist designed to specifically target the G-Protein Coupled Receptor 22 (GPCR22), a receptor implicated in inflammatory signaling pathways. Due to its high affinity and specificity, Ligand2 serves as a critical tool in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of the GPCR22 signaling cascade. This document provides detailed application notes and protocols for the use of Ligand2 in competitive binding assays, a primary method for identifying small molecule inhibitors or enhancers of the Ligand2-GPCR22 interaction.

The modulation of GPCR22 activity is a promising therapeutic strategy for a variety of inflammatory diseases. High-throughput screening provides a rapid and efficient method to test large compound libraries for their ability to interfere with the binding of Ligand2 to its receptor, thereby identifying potential drug candidates.[1][2] The protocols outlined herein are optimized for 384-well and 1536-well microplate formats, enabling the screening of thousands of compounds daily.[1]

Signaling Pathway of Ligand2 and GPCR22

GPCR22 is a member of the G-protein coupled receptor family, which are integral membrane proteins that transduce extracellular signals into intracellular responses.[2][3] Upon binding of its endogenous ligand, GPCR22 activates a downstream signaling cascade mediated by heterotrimeric G-proteins. The synthetic antagonist, Ligand2, competitively inhibits this binding, thereby blocking the initiation of the signaling pathway.

The binding of an agonist to GPCR22 induces a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gα subunit of the associated G-protein. This activation causes the dissociation of the Gα-GTP and Gβγ subunits, which then go on to modulate the activity of various effector enzymes and ion channels. A key downstream event in the GPCR22 pathway is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, ultimately leading to a cellular response. Ligand2 blocks this entire cascade by preventing the initial agonist binding.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Off-Target Effects of Ligand2

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects of Ligand2. The following guides and frequently asked questions (FAQs) provide insights into identifying, validating, and mitigating unintended molecular interactions of this novel kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for Ligand2?

A: Off-target effects occur when a drug, such as Ligand2, interacts with unintended proteins or molecules in the cell, in addition to its intended target. These unintended interactions can lead to a range of undesirable outcomes, including altered cellular signaling, toxicity, or misleading experimental results that could compromise the therapeutic potential and safety of a drug candidate. For kinase inhibitors like Ligand2, off-target effects are a particular concern due to the structural similarities within the kinase family, which can lead to the inhibition of multiple kinases.

Q2: What are the initial signs that Ligand2 might be causing off-target effects in my experiments?

A: The first indications of off-target effects often manifest as unexpected experimental outcomes. These can include:

-

An unexpected cellular phenotype: The observed cellular response does not align with the known function of the intended target of Ligand2.

-

Discrepancies between biochemical and cellular assay data: A common issue is observing a significant difference in the potency of Ligand2 in a purified protein assay versus a cell-based assay. This could suggest that other cellular factors are influencing the compound's activity.

-

In-vivo toxicity: Toxicity observed in animal models at concentrations expected to be specific for the intended target can be a red flag for off-target liabilities.

Q3: What are the primary methods to identify the specific off-target proteins of Ligand2?

A: There are several established methods to identify the specific proteins that Ligand2 may be interacting with unintentionally. These can be broadly categorized as:

-

Computational (In Silico) Prediction: Algorithms can predict potential off-target interactions based on the chemical structure of Ligand2 and the structures of known proteins.

-

Experimental Profiling: These laboratory techniques directly assess the binding of Ligand2 to a wide array of proteins. Key experimental approaches include:

-

Kinome Profiling: This method screens Ligand2 against a large panel of kinases to determine its selectivity and identify unintended kinase targets.

-

Thermal Proteome Profiling (TPP): This is an unbiased method that can identify both on-target and off-target interactions by measuring changes in protein thermal stability across the proteome upon Ligand2 binding.

-

Chemical Proteomics: This approach uses a modified version of Ligand2 to "fish" for interacting proteins in a cell lysate, which are then identified by mass spectrometry.

-

It is highly recommended to use a combination of computational prediction and experimental validation for a comprehensive understanding of Ligand2's off-target profile.

Troubleshooting Guides

Issue 1: An unexpected cellular phenotype is observed after treatment with Ligand2.

This guide will help you to systematically investigate and identify the potential off-target effect responsible for an unexpected cellular phenotype that does not correlate with the known function of the primary target of Ligand2.

Figure 1: Troubleshooting workflow for unexpected phenotypes.

Step-by-step Guide:

-

Validate On-Target Engagement: First, confirm that Ligand2 is engaging its intended target in your cellular system. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this, as it measures direct target binding in a cellular context.

-

Perform Dose-Response Comparison: Conduct parallel dose-response experiments for both the on-target activity and the unexpected phenotype. A significant difference in the EC50 or IC50 values between the two assays can suggest that the phenotype is driven by an off-target effect.

-

Identify Potential Off-Targets: Employ unbiased, proteome-wide methods to identify potential off-targets. Thermal Proteome Profiling (TPP) is a powerful technique for this purpose. Alternatively, kinome profiling can be used to identify off-target kinases.

-

Validate Off-Target(s): Once potential off-targets are identified, validate the interaction using orthogonal methods. Direct

Technical Support Center: Refining Cell-Based Assays for Ligand2

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their cell-based assays for Ligand2.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell seeding density for a Ligand2 bioassay?

The optimal cell seeding density is critical for a robust assay window and depends on the cell type and assay duration. Seeding density should be optimized to ensure cells are in the exponential growth phase during the experiment.[1] A typical starting point for a 96-well plate is between 5,000 and 10,000 cells per well. It is recommended to perform a cell titration experiment to determine the ideal density for your specific cell line and conditions.

Q2: How can I minimize the "edge effect" in my multi-well plates?

The "edge effect" refers to the variability observed in the outer wells of a microplate, often due to increased evaporation and temperature gradients.[2][3] To minimize this, avoid using the outer wells for experimental samples. Instead, fill these perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[2][3]

Q3: What are the best practices for handling Ligand2 to ensure its stability and activity?

Ligand2 should be reconstituted and stored according to the manufacturer's instructions. For consistency, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the ligand.[4] When preparing working solutions, use high-purity solvents and buffers.

Q4: How do I choose the appropriate controls for my Ligand2 cell-based assay?

Including proper controls is essential for data interpretation.[1] Key controls include:

-

Negative Control: Cells treated with vehicle (the solvent used to dissolve Ligand2) to determine the baseline response.

-

Positive Control: A known agonist or antagonist of the target receptor to ensure the assay is performing as expected.

-

Untreated Control: Cells that are not exposed to any treatment, to monitor baseline cell health.

-

Cell-Free Control: Wells containing media and the assay reagents but no cells, to check for background signal from the reagents themselves.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during cell-based assays with Ligand2.

Guide 1: High Background Signal

A high background signal can mask the specific response to Ligand2, leading to a poor signal-to-noise ratio.

| Potential Cause | Recommended Solution |

| Autofluorescence of Media or Compounds | Use phenol (B47542) red-free media.[3] Check for autofluorescence of Ligand2 by measuring the signal in cell-free wells containing only the compound and media.[3][5] |

| Insufficient Washing | Increase the number and rigor of wash steps between antibody or reagent additions to remove unbound components.[6] |

| Sub-optimal Blocking | Increase the concentration of the blocking agent (e.g., BSA or casein) or the incubation time.[6][7][8] |

| High Cell Seeding Density | Optimize cell density through a titration experiment, as overly confluent cells can increase background.[3] |

| Contaminated Reagents | Prepare fresh reagents and use sterile, high-purity water and buffers.[3] |

| Microplate Choice | For fluorescence assays, use black-walled, clear-bottom plates to reduce crosstalk between wells.[3][9] For luminescence, use white-walled plates.[9][10] |

Guide 2: High Variability Between Replicates

| Potential Cause | Recommended Solution |

| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. After seeding, allow the plate to sit at room temperature for a short period before incubation to allow for even cell distribution. |

| Pipetting Errors | Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles. Use a master mix for reagents to be added to multiple wells.[4][10] |

| Edge Effects | As mentioned in the FAQs, avoid using the outermost wells of the plate for experimental samples and fill them with sterile PBS or media.[2] |

| Inconsistent Incubation Conditions | Ensure uniform temperature and CO2 levels in the incubator. Avoid stacking plates, as this can lead to temperature gradients. |

| Cell Health | Use cells that are healthy and in the log growth phase. Avoid using cells that have been passaged too many times.[1] |

Guide 3: Low or No Signal

A weak or absent signal can indicate a problem with the cells, reagents, or assay protocol.

| Potential Cause | Recommended Solution |

| Incorrect Assay Endpoint | The incubation time with Ligand2 may be too short or too long. Perform a time-course experiment to determine the optimal treatment duration.[2] |

| Cell Line Resistance | Verify that the chosen cell line expresses the target receptor for Ligand2.[2] |

| Inactive Ligand2 | Ensure Ligand2 has been stored and handled correctly. Test a fresh aliquot. |

| Sub-optimal Reagent Concentration | Titrate the concentration of detection reagents to ensure they are not limiting the signal. |

| Low Cell Number | Ensure that a sufficient number of viable cells are present at the time of the assay. |

| Weak Promoter (Reporter Assays) | If using a reporter gene assay, consider using a stronger promoter to drive luciferase expression if the signal is consistently low.[4][11] |

Experimental Protocols & Data Presentation

Cell Seeding Density Optimization

A crucial first step is to determine the optimal number of cells to seed per well.

Protocol:

-

Prepare a single-cell suspension of the desired cell line.

-

Perform a serial dilution of the cell suspension.

-

Seed a range of cell densities (e.g., from 1,000 to 40,000 cells/well for a 96-well plate) in multiple replicate wells.[3]

-

Incubate the plate for the intended duration of your Ligand2 assay (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, perform a viability assay (e.g., MTT or ATP-based assay) to measure the relative number of viable cells.[12]

-

Plot the signal (e.g., absorbance or luminescence) against the number of cells seeded. The optimal density will be within the linear range of this curve.

Example Data:

| Cells Seeded per Well | Average Signal (Luminescence Units) | Standard Deviation |

| 1,000 | 15,000 | 1,200 |

| 2,500 | 38,000 | 2,500 |

| 5,000 | 75,000 | 4,500 |

| 10,000 | 148,000 | 8,900 |

| 20,000 | 295,000 | 15,000 |

| 40,000 | 310,000 (Signal Saturation) | 18,000 |

Ligand2 Dose-Response Curve

This experiment determines the concentration of Ligand2 that elicits a half-maximal response (EC50).

Protocol:

-

Seed the optimized number of cells per well and incubate overnight.

-

Prepare a serial dilution of Ligand2 in the appropriate assay medium.

-

Treat the cells with the various concentrations of Ligand2 for the predetermined optimal time.

-

Perform the desired cell-based assay (e.g., reporter gene assay, proliferation assay).

-

Plot the response against the logarithm of the Ligand2 concentration to determine the EC50 value.

Example Data:

| Ligand2 Concentration (nM) | Average Response (Fold Change) | Standard Deviation |

| 0.01 | 1.1 | 0.1 |

| 0.1 | 1.5 | 0.2 |

| 1 | 2.8 | 0.3 |

| 10 | 5.2 | 0.5 |

| 100 | 8.9 | 0.8 |

| 1000 | 9.1 | 0.9 |

Visualizations

Caption: Simplified signaling pathway initiated by Ligand2 binding.

Caption: General experimental workflow for a Ligand2 cell-based assay.

Caption: Logical troubleshooting flow for common assay issues.

References

- 1. biocompare.com [biocompare.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. goldbio.com [goldbio.com]

- 5. benchchem.com [benchchem.com]

- 6. arp1.com [arp1.com]

- 7. swordbio.com [swordbio.com]

- 8. swordbio.com [swordbio.com]

- 9. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Technical Support Center: Addressing Resistance to FKBP51F67V-selective antagonist Ligand2

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FKBP51F67V-selective antagonist, Ligand2.

Troubleshooting Guides

This section provides solutions to common issues that may arise during experiments involving Ligand2.

Cellular Thermal Shift Assay (CETSA)

Issue 1: No or Weak Thermal Shift Observed with Ligand2

| Possible Cause | Recommended Solution |

| Suboptimal Ligand2 Concentration | Perform a dose-response experiment to determine the optimal concentration of Ligand2 for target engagement. Titrate Ligand2 across a broad concentration range (e.g., 0.1 nM to 10 µM). |

| Incorrect Incubation Time | Optimize the incubation time of Ligand2 with the cells. Test various time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to ensure sufficient time for the ligand to bind to FKBP51F67V. |

| Low Expression of FKBP51F67V | Confirm the expression level of FKBP51F67V in your cell line using Western blotting. If expression is low, consider using a cell line with higher expression or an overexpression system. |

| Cell Permeability Issues | Although unlikely for many small molecules, ensure Ligand2 is cell-permeable in your specific experimental system. This can be indirectly assessed by comparing results from intact cells versus cell lysates. |

| Incorrect Temperature Range | The optimal melting temperature (Tm) can vary between cell lines and experimental conditions. Perform a full melt curve over a broad temperature range (e.g., 40°C to 70°C) to identify the optimal temperature for observing a thermal shift.[1][2] |

| Ligand2 Degradation | Ensure the stability of your Ligand2 stock solution. Prepare fresh solutions and store them appropriately according to the manufacturer's instructions. |

Issue 2: High Variability Between CETSA Replicates

| Possible Cause | Recommended Solution |

| Uneven Heating | Use a thermal cycler with a heated lid to ensure uniform heating of all samples.[2] |

| Inconsistent Cell Lysis | Ensure complete and consistent cell lysis across all samples. Use a validated lysis protocol and ensure thorough mixing.[3] |

| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting techniques to minimize volume variations. |

| Variable Protein Concentration | Normalize the protein concentration of all samples before running the Western blot to ensure equal loading. |

Co-Immunoprecipitation (Co-IP)

Issue 1: Failure to Co-immunoprecipitate FKBP51F67V Interaction Partners with Ligand2 Treatment

| Possible Cause | Recommended Solution |

| Disruption of Protein-Protein Interactions | Ligand2 binding to FKBP51F67V may alter its conformation and disrupt interactions with binding partners. This is a potential outcome of antagonist binding and may represent a valid biological result. |

| Antibody Issues | Use an antibody validated for Co-IP that recognizes an epitope on FKBP51 that is accessible when Ligand2 is bound. Test multiple antibodies if necessary. |

| Stringent Lysis or Wash Buffers | The lysis and wash buffers may be too harsh, disrupting the protein-protein interactions. Use a less stringent buffer, for example, by reducing the detergent concentration.[4] |

| Low Abundance of Interaction Partner | The interacting protein may be expressed at low levels. Increase the amount of starting material (cell lysate) for the Co-IP. |

| Transient Interaction | The interaction between FKBP51F67V and its partner may be transient. Consider using cross-linking agents to stabilize the interaction before cell lysis. |

Issue 2: High Background in Co-IP Eluates

| Possible Cause | Recommended Solution |

| Non-specific Binding to Beads | Pre-clear the cell lysate with beads alone before adding the antibody. Block the beads with BSA or normal serum from the same species as the primary antibody.[5][6] |